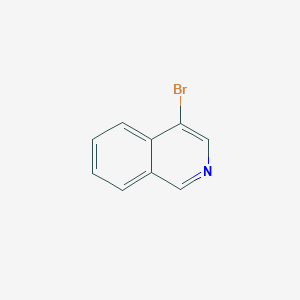

4-Bromoisoquinoline

Cat. No. B023445

Key on ui cas rn:

1532-97-4

M. Wt: 208.05 g/mol

InChI Key: SCRBSGZBTHKAHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03956301

Procedure details

The same general procedure set forth in Example 1 above was followed. In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer was placed 33.3 g. (0.20 mole) of isoquinoline hydrochloride, together with 50 ml. of nitrobenzene, and the mixture was stirred and heated to about 180°C. to give a clear yellow solution. To this solution was added dropwise, via the dropping funnel, over a period of 1 hour and 13 minutes, 35.2 g. (0.22 mole) of bromine. The evolution of hydrogen chloride was smooth from the start to the completion of the addition of the bromine. After all the bromine had been added, the reaction mixture was of a single phase, amber red in color. Heating at about 180°C. and stirring were continued after addition of the bromine had been completed. An hour later, a few crystals of a solid material started to collect in the flask near the condenser. After 3 hours and 15 minutes of heating and stirring a very thin slurry of crystals had begun to form and hydrogen chloride evolution had become very slow. After 4 hours and 45 minutes of heating and stirring, the evolution of hydrogen chloride had practically ceased.

Name

isoquinoline hydrochloride

Quantity

0.2 mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[N+](C1C=CC=CC=1)([O-])=O.[Br:21]Br.Cl>>[Br:21][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[N:3][CH:4]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

isoquinoline hydrochloride

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C1=NC=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.22 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

180 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a flask equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, and stirrer was placed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear yellow solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this solution was added dropwise, via the dropping funnel, over a period of 1 hour and 13 minutes

|

|

Duration

|

13 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating at about 180°C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect in the flask near the condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

15 minutes of heating

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring a very thin slurry of crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

45 minutes of heating

|

|

Duration

|

45 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |